molecular formula C8H11F3O2 B062816 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid CAS No. 180918-40-5

1-(Trifluoromethyl)cyclohexane-1-carboxylic acid

Cat. No. B062816
CAS RN: 180918-40-5
M. Wt: 196.17 g/mol
InChI Key: VFSFTDFBHSFDEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related cyclohexane derivatives involves various strategies, including the utilization of sodium salts of methyl or ethyl-4-hydroxy-2-oxo-6-(trifluoromethyl)cyclohex-3-en-1-oate to produce compounds like 5-(trifluoromethyl)cyclohexane-1,3-dione and 3-amino-5-(trifluoromethyl)cyclohex-2-en-1-one. These compounds serve as highly functionalized reactive intermediates for further chemical synthesis, indicating the potential pathways for synthesizing 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid or its derivatives (Fadeyi & Okoro, 2008).

Molecular Structure Analysis

The molecular structure of cyclohexane derivatives often exhibits a chair conformation, a key characteristic that influences their chemical behavior and reactivity. For instance, the crystal structures of 1-aminocyclohexane-1-carboxylic acid and its derivatives highlight this conformation, which is crucial for understanding the molecular geometry of this compound and its interactions in various chemical contexts (Valle et al., 1988).

Chemical Reactions and Properties

The reactivity of cyclohexane derivatives with trifluoromethyl groups involves various chemical transformations, including hydrocarboxylation, which can convert cyclohexane to cyclohexanecarboxylic acid in a water/ionic liquid medium. This indicates that this compound could undergo similar reactions under suitable conditions, highlighting its versatility in chemical synthesis (Paul et al., 2016).

Physical Properties Analysis

Physical properties such as solubility, melting point, and boiling point are crucial for the practical application of chemical compounds. While specific data on this compound may not be readily available, related compounds provide insights into their behavior. For example, fluorinated polyamides derived from cyclohexane derivatives exhibit outstanding solubility, indicating potential solubility characteristics for this compound (Li et al., 2009).

Chemical Properties Analysis

The chemical properties of this compound, such as reactivity towards nucleophiles or electrophiles, acid/base characteristics, and potential for forming derivatives, can be inferred from related studies. Cyclohexane derivatives show a range of reactivities, including insertion reactions and cycloadditions, which could be relevant for understanding the chemical behavior of this compound (Haszeldine et al., 1979).

Scientific Research Applications

Reductive Alkylations and Cyclisations

1-Alkylcyclohexa-2,5-diene-1-carboxylic acids, prepared via Birch reduction-alkylation of benzoic acid, demonstrate effectiveness in mediating alkyl radical chain additions and cyclisation processes. These transformations are pivotal for constructing complex cyclic structures without metal contaminants, highlighting the synthetic utility of cyclohexane-derived carboxylic acids in organic synthesis (Baguley & Walton, 1998).

Catalytic Carboxylation

Vanadium-catalyzed carboxylation of linear and cyclic alkanes, including cyclohexane, into carboxylic acids underlines a significant application in the functionalization of saturated hydrocarbons. This process offers a route to obtain carboxylic acids from simple hydrocarbons under mild conditions, showcasing the transformation's industrial and synthetic chemistry potential (Reis et al., 2005).

Oxidation Reactions

The oxidation of cyclohexane catalyzed by manganese complexes in the presence of carboxylic acids results in cyclohexyl hydroperoxide, cyclohexanone, and cyclohexanol. This method provides a strategy for the selective oxidation of cyclohexane, a key industrial process for producing important chemical intermediates (Shul’pin et al., 2008).

Characterization and Synthesis

The preparation and characterization of 1-sulfonic acid cyclohexane carboxylic acid from toluene indicate its potential as a standard sample for liquid chromatography. This application is crucial for analytical chemistry, where accurate standards are necessary for method development and validation (Li Wen-juan, 2012).

Molecular Structure Studies

Studies on the crystallographic characterization of 1-aminocyclohexane-1-carboxylic acid derivatives provide insights into the conformational preferences of cyclohexane-based compounds. Understanding these conformations is essential for designing molecules with desired properties in material science and drug design (Valle et al., 1988).

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral . It’s recommended to use personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves when handling this compound .

properties

IUPAC Name

1-(trifluoromethyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3O2/c9-8(10,11)7(6(12)13)4-2-1-3-5-7/h1-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSFTDFBHSFDEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80573464
Record name 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80573464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

180918-40-5
Record name 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80573464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(trifluoromethyl)cyclohexane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.